molecular formula C11H20FN3O B1478799 1-(2-Fluoroethyl)-4-prolylpiperazine CAS No. 2004072-39-1

1-(2-Fluoroethyl)-4-prolylpiperazine

Cat. No.: B1478799
CAS No.: 2004072-39-1
M. Wt: 229.29 g/mol
InChI Key: GXJPLLCEQUOAMX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-prolylpiperazine is a fluorinated piperazine derivative Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-prolylpiperazine typically involves the reaction of 1-(2-fluoroethyl)piperazine with proline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-prolylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluoroethyl)-4-prolylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-prolylpiperazine involves its interaction with specific molecular targets. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoroethyl)-4-prolylpiperazine is unique due to the presence of both the fluoroethyl and prolyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FN3O/c12-3-5-14-6-8-15(9-7-14)11(16)10-2-1-4-13-10/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJPLLCEQUOAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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